molecular formula C58H107NO23 B1149562 blasticidin A CAS No. 100513-53-9

blasticidin A

Numéro de catalogue: B1149562
Numéro CAS: 100513-53-9
Poids moléculaire: 1186.5 g/mol
Clé InChI: VVBSMETZVCGSHB-ONKGEUKFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Blasticidin A is a bacterial metabolite originally isolated from S. resistomycificus strain 2A-327.1 It inhibits aflatoxin production by A. parasiticus without affecting fungal growth (IC50s = 0.25 and 1.6 μM, respectively). This compound also decreases ribosomal protein levels and inhibits protein synthesis in S. cerevisiae.
This compound is a high molecular weight tetramic acid with broad spectrum antifungal and antibacterial activity, first reported in 1955. Like many tetramic acids, this compound is isolated as the stable calcium salt/complex. This compound and closely related aflastatin A are specific inhibitors of the production of the mycotoxin, aflatoxin by Aspergillus parasiticus.

Applications De Recherche Scientifique

  • Blasticidin S and its Biosynthesis : Blasticidin S, closely related to blasticidin A, is a potent antifungal and cytotoxic antibiotic produced by Streptomyces griseochromogenes. The biosynthesis of blasticidin S involves three distinct structural components: a cytosine base, an amino deoxyglucuronic acid, and N‐methyl β‐arginine. This study focused on cloning the blasticidin S biosynthesis gene cluster and characterizing the involved components (Cone et al., 2003).

  • Blasticidin S-Resistance in Mammalian Cells : The blasticidin S-resistance gene (bsr), derived from Bacillus cereus, has been used as a selectable marker for mammalian cells. This gene can integrate into the genome and confer resistance to blasticidin S, making it a valuable tool in molecular biology (Izumi et al., 1991).

  • Engineering a Blasticidin S-Producing Strain : Research on Streptomyces lividans has shown that it can be genetically modified to produce blasticidin S. The study identified a blasticidin S deaminase in S. lividans, which was responsible for converting blasticidin S to an inactive form. Modifying this gene enabled the production of active blasticidin S (Li et al., 2013).

  • Blasticidin S Binding to Cu(II) Ions : Blasticidin S can bind copper ions, potentially influencing copper contamination in soils where rice is cultivated. This interaction might affect the human population consuming rice-based diets (Stokowa-Sołtys & Jeżowska‐Bojczuk, 2013).

  • Blasticidin S in Molecular Biology : Blasticidin S has been used as a selective reagent in transformation systems for various organisms. Its inhibitory effect on protein synthesis in both prokaryotes and eukaryotes makes it a useful tool in molecular genetic studies (Kimura & Yamaguchi, 1996).

  • Inhibition of Aflatoxin Production by this compound : this compound has shown strong inhibitory activity towards aflatoxin production by Aspergillus parasiticus. This antibiotic is a tetramic acid derivative and can significantly reduce aflatoxin production even at low concentrations (Sakuda et al., 2000).

  • Metabolic Pathway of Blasticidin S in Aspergillus flavus : This study identified the metabolic pathway of blasticidin S in Aspergillus flavus and its role in inhibiting aflatoxin production. The results suggest that specific components of blasticidin S are crucial for its inhibitory activity (Yoshinari et al., 2013).

Safety and Hazards

Blasticidin S Hydrochloride is harmful if swallowed, in contact with skin or if inhaled . It is advised to use personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation .

Orientations Futures

Recent advances in genome sequencing technology have rapidly clarified the biosynthesis of nucleoside antibiotics . This has made it possible to discover new nucleoside antibiotics by genome mining methods . A new natural product analog of blasticidin S has been identified, which exhibits up to 16-fold-improved potency against a range of laboratory and clinical bacterial strains .

Analyse Biochimique

Biochemical Properties

Blasticidin A plays a crucial role in biochemical reactions by inhibiting protein synthesis. It interacts with the ribosomal machinery, specifically binding to the peptidyl transferase center of the large ribosomal subunit . This interaction prevents the formation of peptide bonds, thereby halting the translation process. This compound is known to interact with various biomolecules, including ribosomal RNA and proteins involved in translation. Its binding distorts the 3′CCA tail of the P-site tRNA, delaying peptide bond formation and peptidyl-tRNA hydrolysis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It inhibits protein synthesis in both prokaryotic and eukaryotic cells by interfering with the ribosomal machinery . This inhibition leads to rapid cell death, making this compound an effective selection antibiotic. In mammalian cells, this compound has been shown to inhibit nonsense-mediated mRNA decay and modulate translation dynamics at premature termination codons, leading to enhanced protein production . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of ribosomes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the peptidyl transferase center of the large ribosomal subunit . This binding distorts the 3′CCA tail of the P-site tRNA, delaying peptide bond formation and peptidyl-tRNA hydrolysis. This compound does not inhibit stop codon recognition by the eukaryotic release factor 1 (eRF1) but interferes with eRF1’s accommodation into the peptidyl transferase center and subsequent peptide release . This inhibition of translation elongation and termination is the primary mechanism by which this compound exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to the development of resistance in cell cultures, necessitating careful monitoring and adjustment of dosages . In vitro studies have shown that this compound maintains its inhibitory effects on protein synthesis over time, but the extent of inhibition may vary depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits protein synthesis without causing significant toxicity . At high doses, it can induce toxic effects, including cell death and tissue damage. Studies have shown that the threshold for toxicity varies among different animal models, and careful dosage optimization is necessary to achieve the desired effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an antibiotic. It interacts with enzymes and cofactors involved in protein synthesis, including ribosomal RNA and proteins . The compound’s inhibitory effects on translation can lead to changes in metabolic flux and metabolite levels, as cells attempt to compensate for the disruption in protein production. Additionally, this compound is metabolized by specific enzymes, which can affect its activity and stability in biological systems .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can enter cells via peptide ABC-importers, such as oligopeptide permease (Opp) and dipeptide permease (Dpp) . Once inside the cell, this compound interacts with ribosomal RNA and proteins, leading to its accumulation in the ribosomal machinery. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

This compound is primarily localized in the ribosomes, where it exerts its inhibitory effects on protein synthesis . The compound’s targeting signals and post-translational modifications direct it to the peptidyl transferase center of the large ribosomal subunit. This specific localization is crucial for its function as an antibiotic, as it allows this compound to effectively disrupt the translation process. Additionally, this compound may interact with other subcellular compartments involved in protein synthesis and degradation .

Propriétés

{ "Design of Synthesis Pathway": "Blasticidin A can be synthesized by a convergent synthesis approach, involving the coupling of two key intermediates, namely 3-amino-4-hydroxybenzoic acid and 3-hydroxy-6-nitrobenzoic acid. The synthesis pathway involves multiple steps of protection, deprotection, coupling, and reduction reactions.", "Starting Materials": [ "3-nitrobenzoic acid", "3-hydroxybenzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "N,N-diisopropylethylamine (DIPEA)", "Triethylamine (TEA)", "Hydrogen peroxide (H2O2)", "Sodium borohydride (NaBH4)", "Methanol (MeOH)", "Acetic acid (AcOH)", "Ethyl acetate (EtOAc)", "Chloroform (CHCl3)", "Methylene chloride (CH2Cl2)", "Tetrahydrofuran (THF)", "Pyridine", "Acetic anhydride (Ac2O)", "Sodium hydroxide (NaOH)" ], "Reactions": [ "Protection of 3-nitrobenzoic acid with acetic anhydride and pyridine to form 3-acetoxy-6-nitrobenzoic acid", "Reduction of 3-acetoxy-6-nitrobenzoic acid with NaBH4 and AcOH to form 3-hydroxy-6-nitrobenzoic acid", "Protection of 3-hydroxybenzoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) and DIPEA to form TBDMS-protected 3-hydroxybenzoic acid", "Coupling of TBDMS-protected 3-hydroxybenzoic acid and 3-hydroxy-6-nitrobenzoic acid using DCC and TEA to form the intermediate product", "Reduction of the intermediate product with NaBH4 and AcOH to form the key intermediate, 3-amino-4-hydroxybenzoic acid", "Deprotection of the TBDMS group using TBAF in THF to obtain 3-hydroxybenzoic acid", "Coupling of 3-hydroxybenzoic acid and 3-amino-4-hydroxybenzoic acid using DCC and TEA to form blasticidin A", "Purification of blasticidin A using column chromatography with a solvent system of CHCl3/MeOH (9:1)" ] }

Numéro CAS

100513-53-9

Formule moléculaire

C58H107NO23

Poids moléculaire

1186.5 g/mol

Nom IUPAC

(3Z)-1-methyl-3-[(E)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione

InChI

InChI=1S/C58H107NO23/c1-9-10-11-12-13-14-15-16-17-35(60)27-58(81)56(79)55(78)53(76)46(82-58)26-44(69)52(75)54(77)51(74)43(68)24-38(63)22-36(61)21-37(62)23-39(64)32(5)49(72)33(6)40(65)25-41(66)34(7)50(73)42(67)20-30(3)18-29(2)19-31(4)48(71)47-45(70)28-59(8)57(47)80/h19,29-30,32-44,46,49-56,60-69,71-79,81H,9-18,20-28H2,1-8H3/b31-19+,48-47-

Clé InChI

VVBSMETZVCGSHB-ONKGEUKFSA-N

SMILES isomérique

CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)/C=C(\C)/C(=C/2\C(=O)CN(C2=O)C)/O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

SMILES

CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)CN(C2=O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

SMILES canonique

CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)CN(C2=O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Apparence

Yellow tan solid

Origine du produit

United States
Customer
Q & A

ANone: Blasticidin A is a known inhibitor of protein synthesis. It primarily acts by inhibiting peptidyl transferase activity within the ribosome, ultimately blocking the formation of peptide bonds and halting protein synthesis [].

ANone: While this compound effectively inhibits aflatoxin production, its exact target(s) within this pathway are not fully characterized. Research suggests that it may interact with protein tyrosine phosphatases involved in regulating aflatoxin biosynthesis. Specifically, this compound inhibits the activity of recombinant AfPTP1B-1, a protein tyrosine phosphatase homolog found in Aspergillus flavus, more potently than Dephostatin, another known phosphatase inhibitor [].

ANone: this compound delays the expression of aflR, a gene encoding a key regulatory protein for aflatoxin production, and also delays the expression of genes encoding enzymes involved in the aflatoxin biosynthetic pathway []. This suggests that protein synthesis inhibition indirectly affects aflatoxin production by interfering with the production of regulatory and biosynthetic proteins.

ANone: The molecular formula of this compound is C51-52H99-101O23N1/2Ca with a melting point of 165.5-166.5 °C [].

ANone: Yes, this compound exhibits a maximum absorbance (λmax) at 246 nm and 298 nm when dissolved in 50% methanol [].

ANone: this compound is a tetramic acid derivative characterized by a highly oxygenated long alkyl chain. This structure shares similarities with aflastatin A, another inhibitor of aflatoxin production [, ].

ANone: The eight chiral centers at C-4, 6, 31, 32, 33, 34, 35, and 37 of this compound have been chemically determined []. These chiral centers likely contribute to the specific interactions of this compound with its biological targets.

ANone: this compound shows stability in dark conditions but gradually decomposes upon exposure to sunlight []. This suggests that storage and handling of this compound should minimize light exposure to maintain its efficacy.

ANone: this compound itself is not known to have direct catalytic properties. Its mode of action primarily involves binding and inhibiting specific targets rather than catalyzing chemical reactions.

ANone: this compound is widely used as a selection agent in cell culture for the generation of stable cell lines [, , ]. It is also a valuable tool for studying protein synthesis and investigating pathways related to aflatoxin production [, ].

ANone: While detailed computational studies specifically focusing on this compound are limited in the provided research, molecular modeling studies comparing this compound to other nucleoside antibiotics could offer insights into its structure-activity relationship and potential interactions with its targets.

ANone: Derivatives of this compound lacking the tetramic acid moiety retain inhibitory activity against aflatoxin production but lose their antifungal activity []. This suggests that the tetramic acid moiety is crucial for antifungal activity but not essential for inhibiting aflatoxin production.

ANone: Derivatives that specifically target aflatoxin production without affecting fungal growth could be valuable tools for studying aflatoxin biosynthesis and developing targeted strategies to mitigate aflatoxin contamination in food and agriculture [].

ANone: While specific formulation strategies are not extensively discussed in the provided research, the sensitivity of this compound to light suggests that formulations should prioritize protecting it from light exposure. This could involve using opaque packaging or adding stabilizing agents to the formulation.

ANone: this compound was isolated in its crystalline form as a calcium-chelated compound in the 1950s. It was found to exhibit activity against various microorganisms with relatively low toxicity to mice when administered orally [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.